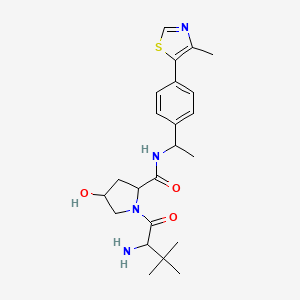VHL ligand 2 (hydrochloride);E3 ligase Ligand 1
CAS No.:
Cat. No.: VC17948582
Molecular Formula: C23H32N4O3S
Molecular Weight: 444.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C23H32N4O3S |
|---|---|
| Molecular Weight | 444.6 g/mol |
| IUPAC Name | 1-(2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C23H32N4O3S/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29) |
| Standard InChI Key | JOSFQWNOUSNZBP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O |
Introduction
Molecular and Structural Characterization of VHL Ligand 2
Chemical Design and Covalent Binding Mechanism
VHL Ligand 2 (VHL-SF2) is a sulfonyl fluoride derivative designed to covalently modify the VHL protein. Unlike traditional hydroxyproline-based ligands (e.g., VH032), which rely on non-covalent interactions with Ser110 in VHL’s substrate-binding domain, VHL-SF2 replaces the hydroxyl group with a sulfonyl fluoride warhead. This modification enables irreversible covalent binding to Ser110 while preserving critical hydrogen bonds and hydrophobic interactions (Figure 1) . Structural modeling based on the VH032/VHL complex (PDB: 4W9H) reveals that the sulfonyl fluoride group aligns with Ser110’s nucleophilic side chain, facilitating a covalent adduct formation (Figure S1) .
Table 1: Key Structural Features of VHL Ligand 2 Compared to VH032
Mechanistic Insights into PROTAC Activity
Prolonged Target Engagement via Covalent Binding
The covalent nature of VHL-SF2 confers a kinetic advantage over non-covalent PROTACs. In washout experiments comparing BRD-SF2 (a BRD4-directed PROTAC incorporating VHL-SF2) and MZ-1 (a non-covalent VHL-based PROTAC), BRD-SF2 maintained 27% degradation activity post-washout, versus 48% loss for MZ-1 . This persistence is attributed to the irreversible VHL engagement, reducing reliance on equilibrium-driven ternary complex formation (Figure 4A–B) . Competitor assays with VH032 further validated BRD-SF2’s resistance to displacement, underscoring its utility in contexts with high endogenous E3 ligase competitors .
Broad Applicability Across Targets
VHL-SF2 has been incorporated into PROTACs targeting diverse proteins:
-
BRD4 Degradation: BRD-SF2 achieved a DC50 of 17.2 μM and Dmax of 60% in HEK293 cells, with proteasome- and NEDD8-dependent mechanisms confirmed via epoxomicin and MLN4924 inhibition .
-
Androgen Receptor (AR) Degradation: PROTACs AR-VHL-SF2 and AR2-VHL-SF2 induced AR degradation in LNCaP cells (DC50 = 0.21–0.53 μM; Dmax = 54–59%), matching the efficacy of clinical candidate ARV110 .
Table 2: Preclinical Efficacy of VHL-SF2-Based PROTACs
| PROTAC | Target | Cell Line | DC50 (μM) | Dmax (%) | Mechanism Confirmed |
|---|---|---|---|---|---|
| BRD-SF2 | BRD4 | HEK293 | 17.2 | 60 | Proteasome, NEDD8 |
| AR-VHL-SF2 | AR | LNCaP | 0.527 | 54 | Proteasome, NEDD8 |
| AR2-VHL-SF2 | AR | LNCaP | 0.212 | 59 | Proteasome, NEDD8 |
Advantages Over Conventional Non-Covalent PROTACs
Mitigating Hook Effect and Off-Target Toxicity
Covalent PROTACs like BRD-SF2 exhibit reduced hook effect—a phenomenon where high PROTAC concentrations disrupt productive ternary complexes. The irreversible VHL binding stabilizes PROTAC-E3 ligase interactions, enabling sustained degradation even at supra-stoichiometric doses . Additionally, VHL-SF2’s selectivity for Ser110 minimizes off-target modifications, as evidenced by negligible cytotoxicity in CellTiter-Glo assays .
Expanding the E3 Ligase Landscape
While VHL remains the most utilized E3 ligase in PROTACs, its widespread expression in normal tissues (e.g., liver endothelial cells) raises toxicity concerns . VHL-SF2’s covalent mechanism could mitigate this by reducing the required ligand concentration, thereby lowering systemic exposure. Furthermore, fragment-based screening efforts have identified novel ELOC-binding 7-hydroxycoumarins (7HCs) , suggesting future opportunities to hybridize covalent warheads with alternative E3-targeting scaffolds.
Challenges and Future Directions
Optimization of Binding Affinity and Pharmacokinetics
Despite its advantages, VHL-SF2’s moderate binding affinity (compared to VH032) limits degradation efficiency. Structure-activity relationship (SAR) studies focused on elongating the linker or introducing solubilizing groups (e.g., hydrochlorides) could improve cell permeability and bioavailability .
Exploring Novel E3 Ligases for Covalent Targeting
Only 2% of human E3 ligases are currently exploited for TPD . Initiatives like the E3 Atlas database highlight understudied ligases (e.g., WDR5, PHIP) with druggable pockets amenable to covalent modification . Integrating VHL-SF2’s design principles with these ligases could unlock degradation pathways for previously “undruggable” targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume